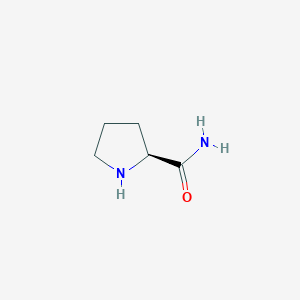

L-prolinamide

Vue d'ensemble

Description

L-Prolinamide (C₅H₁₀N₂O) is a chiral proline derivative where the β-carboxyl group of proline is replaced by an amide (-CONH₂) group . It is a key intermediate in pharmaceuticals, such as Alpelisib (a breast cancer drug) , and serves as an organocatalyst in asymmetric aldol reactions . Its biocatalytic synthesis using immobilized Candida antarctica lipase B (CalB) variants achieves high atom economy (86.4%) and enantiomeric purity (ee >99%) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L-Prolinamide peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de la L-proline avec l'ammoniac en présence d'un biocatalyseur. Cette méthode est avantageuse car elle évite la racémisation et utilise des solvants respectueux de l'environnement . Une autre méthode implique la réaction de la L-proline avec le triphosgène, le diphosgène ou le phosgène dans des solvants comme le tétrahydrofurane anhydre, le 1,4-dioxane, le dichlorométhane, le chloroforme ou l'acétonitrile pour former le chlorure de L-proline carbamyle. Cet intermédiaire est ensuite condensé en présence de triéthylamine pour générer le L-proline-N-carboxyl-anhydride, qui subit une ammonolyse pour donner du this compound .

Méthodes de production industrielle : La production industrielle de this compound utilise souvent la méthode biocatalytique en raison de son efficacité élevée et de son caractère respectueux de l'environnement. L'utilisation d'enzymes immobilisées et de conditions réactionnelles optimisées permet d'obtenir des rendements élevés et une pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions : L-Prolinamide subit diverses réactions chimiques, notamment l'amidation, les réactions aldoliques et l'hydrolyse. L'amidation implique la formation d'une liaison amide, qui est cruciale dans la synthèse de nombreux produits pharmaceutiques . Les réactions aldoliques catalysées par des dérivés de this compound sont utilisées pour former des liaisons carbone-carbone, qui sont essentielles en synthèse organique .

Réactifs et conditions courants :

Réactions aldoliques : Aldéhydes et cétones en présence de dérivés de this compound comme catalyseurs.

Principaux produits :

Amidation : this compound avec une pureté optique élevée.

Réactions aldoliques : Produits aldoliques énantiosélectifs avec un excès énantiomérique élevé.

4. Applications de la recherche scientifique

This compound a des applications diverses dans la recherche scientifique :

Médecine : Sert d'intermédiaire dans la synthèse de divers produits pharmaceutiques.

Industrie : Utilisé dans la production de polymères et d'autres produits chimiques industriels.

5. Mécanisme d'action

This compound exerce ses effets principalement par son rôle de catalyseur dans les réactions chimiques. Dans les réactions aldoliques, il forme des liaisons hydrogène avec les substrats, réduisant l'énergie d'activation et augmentant l'énantiosélectivité . Les cibles moléculaires comprennent les aldéhydes et les cétones, qui subissent une transformation en présence de dérivés de this compound.

Composés similaires :

L-Proline : L'acide aminé parent dont est dérivé le this compound.

Chlorhydrate de L-proline méthylester : Un intermédiaire dans la synthèse du this compound.

Chlorure de L-proline carbamyle : Un autre intermédiaire dans le processus de synthèse.

Unicité : this compound est unique en raison de sa pureté optique élevée et de son efficacité en tant que catalyseur dans les réactions énantiosélectives. Sa capacité à former des intermédiaires stables et à faciliter diverses transformations chimiques en fait un composé précieux à la fois dans la recherche et dans les applications industrielles .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Drug Development and Synthesis

L-prolinamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential as collagenase inhibitors, which are significant in treating conditions related to collagen degradation, such as arthritis and certain cancers . Molecular docking studies have shown that this compound can interact effectively with collagenase enzymes, indicating its potential as a therapeutic agent .

1.2. Catalysis in Organic Reactions

This compound has been utilized as an effective catalyst in asymmetric synthesis, particularly in aldol reactions. Studies indicate that this compound can promote these reactions with high yields and selectivity, making it valuable for synthesizing chiral compounds . For instance, a study demonstrated that this compound catalyzed aldol reactions with yields up to 84% and enantioselectivities reaching 69% .

Biochemical Research Applications

2.1. Cellular Metabolism Studies

This compound is instrumental in studying cellular metabolism and the regulation of macromolecule synthesis. Its role as a proline analogue allows researchers to investigate metabolic pathways in both prokaryotic and eukaryotic cells . This application is particularly relevant in understanding how cells respond to stressors and modulate their metabolic processes.

2.2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound against endoplasmic reticulum stress in microglial cells. Co-administration of this compound was shown to reverse cell death induced by stressors, suggesting its potential use in neurodegenerative disease therapies .

Industrial Applications

3.1. Biocatalysis

The production of this compound via biocatalytic methods has been optimized for industrial applications. Enzyme engineering has led to racemization-free amidation processes, significantly increasing yield and purity while minimizing waste . This method is advantageous over traditional chemical synthesis, making it a sustainable option for producing this compound on a larger scale.

3.2. Solubility Studies for Purification Processes

Research into the solubility of this compound has identified suitable antisolvents for its purification, enhancing its usability in various applications . Understanding solubility characteristics is critical for optimizing extraction and purification processes in pharmaceutical manufacturing.

Mécanisme D'action

L-Prolinamide exerts its effects primarily through its role as a catalyst in chemical reactions. In aldol reactions, it forms hydrogen bonds with substrates, reducing activation energy and increasing enantioselectivity . The molecular targets include aldehydes and ketones, which undergo transformation in the presence of this compound derivatives.

Comparaison Avec Des Composés Similaires

Key Findings :

- Biocatalytic synthesis of L-prolinamide outperforms chemical methods in atom efficiency, waste reduction, and enantioselectivity .

- Chemical routes for D-prolinamide and proline esters involve hazardous solvents and generate toxic waste .

Table 2: Catalytic Performance in Aldol Reactions

Key Findings :

- This compound exhibits superior catalytic activity, selectivity, and reusability compared to L-proline in aqueous aldol reactions .

- Glucosamine-prolinamide hybrids show high enantioselectivity but require organic solvents .

Key Findings :

- This compound’s high enantiopurity makes it critical for synthesizing Alpelisib and peptide-based drugs like TRH mimetics .

- Proline derivatives are less efficient in large-scale drug synthesis due to racemization risks .

Structural and Functional Analogs

Table 4: Structural Comparison with Proline Derivatives

| Compound | Structural Feature | Functional Group | Bioactivity/Use | Stability |

|---|---|---|---|---|

| This compound | Pyrrolidine-2-carboxamide | -CONH₂ | Drug intermediate, catalyst | High (enzymatic) |

| L-Proline | Pyrrolidine-2-carboxylic acid | -COOH | Catalyst, proteinogenic amino acid | Moderate |

| Proline Esters | Esterified carboxyl group | -COOR | Prodrugs, intermediates | Hydrolysis-prone |

| D-Prolinamide | Enantiomeric form | -CONH₂ | Limited applications | Requires resolution |

Key Insights :

Activité Biologique

L-prolinamide, a derivative of the amino acid proline, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and agriculture.

Overview of this compound

This compound is formed when the carboxylic acid group of proline is converted into an amide. This modification enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical applications. The compound exhibits several biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including enzyme-catalyzed reactions and traditional organic synthesis. Recent advancements have highlighted racemization-free amidation processes that yield high purity this compound efficiently:

- Enzyme-Catalyzed Amidation : Utilizing engineered enzymes to catalyze the reaction between unprotected L-proline and ammonia in organic solvents has shown promising results with minimal racemization .

- Chemical Synthesis : Traditional methods involve the reaction of proline derivatives with amines under controlled conditions to yield this compound .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. A study demonstrated that derivatives synthesized from L-proline exhibited significant antioxidant activity. For instance, compounds derived from phthalimide showed IC50 values ranging from 20.45 to 27.3 μM, indicating potent activity compared to standard antioxidants .

| Compound | IC50 (μM) | Standard |

|---|---|---|

| Compound 1 | 27.3 | BHA (44.2) |

| Compound 4 | 25.0 | BHA (44.2) |

Anti-inflammatory Activity

Research has indicated that this compound derivatives possess anti-inflammatory properties. Inhibitory studies on lipoxygenase enzymes revealed that certain derivatives exhibit strong inhibition comparable to established anti-inflammatory agents .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. A study reported that it exhibited significant antibacterial activity against Pythium species, highlighting its potential as an agricultural biopesticide . Additionally, molecular docking studies indicated that this compound derivatives could serve as effective inhibitors against specific microbial targets .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : L-proline has been shown to influence cell differentiation and proliferation through the mTOR signaling pathway. This pathway is crucial for regulating cellular growth and metabolism .

- Histone Deacetylase Inhibition : Cadmium complexes with this compound have demonstrated potent inhibition of histone deacetylases (HDACs), which are involved in epigenetic regulation and cancer progression .

Case Studies

- Differentiation Induction in Stem Cells : A study demonstrated that supplementation with L-proline could induce differentiation in embryonic stem cells, suggesting a role in developmental biology .

- Anticancer Potential : Research involving cadmium-L-proline complexes revealed their ability to inhibit HDAC activity effectively, leading to apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for L-prolinamide, and how do their efficiencies compare in terms of enantiomeric purity and scalability?

Basic Research Question

this compound is synthesized via two primary routes: chemical amidation and enzyme-catalyzed processes .

- Chemical synthesis often involves coupling L-proline with ammonia using activating agents like FMOC-Cl, but this method risks racemization and requires halogenated solvents, reducing atom efficiency (≤45.5%) .

- Enzyme-catalyzed synthesis (e.g., immobilized Candida antarctica lipase B, CalBopt-24 T245S) in organic solvents (e.g., 2-methyl-2-butanol) achieves 80% conversion at 145 mM substrate concentration with >99% enantiomeric excess (ee) . This green chemistry approach eliminates racemization and improves atom efficiency to 86.4% .

Methodological Recommendation : For high-purity applications, prioritize enzymatic synthesis with engineered CalB variants. Validate purity via chiral HPLC or polarimetry.

Q. What analytical techniques are most effective for quantifying trace enantiomeric impurities (e.g., D-prolinamide) in this compound samples?

Basic Research Question

The gold standard is reverse-phase HPLC with chiral derivatization :

- Derivatize using FMOC-Cl to form diastereomers, separable on a C18 column.

- Linearity ranges from 0.5–150% for D-prolinamide detection, with a quantification limit (QL) of 0.05% .

- Overcome poor UV absorption by derivatization (Scheme 2 in ), enabling detection at 265 nm.

Methodological Recommendation : Use FMOC-Cl derivatization followed by RP-HPLC with a Diacel Chiralpak IC column. Validate sensitivity via spike-recovery experiments .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric organocatalysis?

Advanced Research Question

Discrepancies arise from solvent choice, substrate scope, and catalyst loading. For example:

- This compound catalyzes α-selenenylation of aldehydes with 70–90% yield in THF but performs poorly in non-polar solvents .

- Conflicting ee values (80–99%) in aldol reactions may stem from residual moisture or impurities in substrates.

Methodological Recommendation :

Q. What strategies optimize the enzymatic synthesis of this compound for industrial-scale drug intermediate production?

Advanced Research Question

Key parameters for optimization:

- Solvent engineering : 2-methyl-2-butanol enhances ammonia solubility and enzyme stability at 70°C .

- Immobilization : CalBopt-24 T245S retains >90% activity after 10 cycles .

- Substrate concentration : Gradual feeding (≤145 mM) prevents substrate inhibition.

Methodological Recommendation : Use a fed-batch reactor with immobilized CalBopt-24 T245S. Monitor conversion via in-line FTIR spectroscopy.

Q. How should researchers validate new analytical methods for this compound purity under ICH guidelines?

Advanced Research Question

Follow ICH Q2(R1) parameters:

- Specificity : Resolve D/L-prolinamide peaks (ΔRt ≥2 min) .

- Linearity : R² ≥0.998 over 50–150% of target concentration .

- Accuracy : Spike recovery 98–102% for D-prolinamide at QL .

- Robustness : Test pH (±0.2), column temperature (±2°C), and flow rate (±10%) variations.

Methodological Recommendation : Cross-validate with mass spectrometry (HRMS) for exact mass confirmation (m/z 460.24366) .

Q. What are the critical challenges in maintaining optical purity of this compound during long-term storage?

Advanced Research Question

Degradation pathways include:

- Racemization : Accelerated by moisture or acidic/basic conditions.

- Oxidation : Proline amide backbone susceptible to radical-mediated degradation.

Methodological Recommendation : - Store under inert gas (N₂/Ar) at −20°C in amber vials.

- Monitor ee quarterly via chiral HPLC .

- Add antioxidants (e.g., BHT) at 0.01% w/w .

Q. How can computational modeling guide the design of this compound derivatives for enhanced catalytic activity?

Advanced Research Question

- DFT calculations : Predict transition-state geometries for aldol reactions.

- Molecular docking : Simulate interactions between this compound and substrates (e.g., aldehydes) .

- QSAR models : Optimize substituents (e.g., trifluoromethanesulfonamide) for improved turnover frequency .

Methodological Recommendation : Use Gaussian 16 for DFT and AutoDock Vina for docking. Validate predictions with kinetic assays.

Q. What ethical and reproducibility standards apply to publishing this compound research?

Basic Research Question

- Data transparency : Share raw HPLC chromatograms, NMR spectra, and crystallographic data (if applicable) .

- Ethical approval : Required for studies involving human-derived enzymes or clinical samples (specify committee name/approval number) .

- Reproducibility : Document solvent lots, equipment models (e.g., Agilent 1260 HPLC), and calibration dates .

Propriétés

IUPAC Name |

(2S)-pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226268 | |

| Record name | Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7531-52-4 | |

| Record name | L-Prolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7531-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007531524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-pyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD6PQK9DHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.